molecular formula C14H13N2O+ B12850408 1-Methoxy-5-methylphenazin-5-ium CAS No. 65162-12-1

1-Methoxy-5-methylphenazin-5-ium

Cat. No.: B12850408
CAS No.: 65162-12-1
M. Wt: 225.27 g/mol
InChI Key: NIKBRKQHDZFDIQ-UHFFFAOYSA-N
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Description

Contextualization within Phenazinium Chemistry and Derivatives

1-Methoxy-5-methylphenazin-5-ium, commonly available as its methyl sulfate (B86663) salt, is a heterocyclic compound belonging to the phenazinium class. jst.go.jp Phenazinium compounds are characterized by a core structure of fused benzene (B151609) and pyrazine (B50134) rings. This structural motif imparts these molecules with specific electrochemical and biological properties. This compound is a derivative of the simpler 5-methylphenazinium cation, distinguished by the presence of a methoxy (B1213986) group at the 1-position of the phenazine (B1670421) ring system. nih.govcaymanchem.com

This compound is recognized as a versatile redox mediator and a non-enzymatic electron carrier. sigmaaldrich.com Its chemical structure allows it to participate in electron transfer reactions, a crucial function in many biochemical assays. nih.govsigmaaldrich.com The properties of this compound methyl sulfate, often abbreviated as 1-methoxy PMS, are well-documented, making it a reliable reagent in laboratory settings. caymanchem.comsigmaaldrich.comdojindo.com

Below is a table summarizing the key chemical properties of its methyl sulfate salt.

PropertyValue
IUPAC Name This compound;methyl sulfate
Molecular Formula C₁₅H₁₆N₂O₅S
Molecular Weight 336.36 g/mol
Appearance Red to brown or dark purple powder/crystalline solid
Solubility Soluble in water (1 mg/mL) and alcohol
Standard Redox Potential (E₀') +0.063 V
Common Synonyms 1-methoxy PMS, MPMS, 1-Methoxy-5-methylphenazinium methyl sulfate
Data sourced from multiple references. nih.govcaymanchem.comsigmaaldrich.comdojindo.com

Historical Development and Significance as an Electron Mediator in Biochemical Methodologies

The significance of this compound methyl sulfate in biochemical research stems directly from the limitations of its predecessor, 5-methylphenazinium methyl sulfate (PMS). While PMS was widely used as an electron carrier for coupling NAD(P)H oxidation to the reduction of indicators like tetrazolium dyes, it is notoriously unstable, particularly when exposed to light. nih.govdojindo.com This instability was a significant drawback in many experimental protocols.

In 1977, a seminal paper by R. Hisada and T. Yagi introduced 1-methoxy-5-methylphenazinium methyl sulfate as a photochemically stable alternative. nih.govoup.com Their research demonstrated that this new derivative retained the electron-mediating capabilities of PMS but did not deteriorate upon storage under normal laboratory light conditions. nih.gov In fact, solutions of 1-methoxy PMS can be stored at room temperature for over three months without protection from light, a stark contrast to the instability of PMS. dojindo.com

This enhanced stability was a major breakthrough, offering researchers a more reliable and convenient tool for a variety of assays. The study by Hisada and Yagi showed that 1-methoxy PMS could effectively mediate electron transfer between NADH and various acceptors, such as tetrazolium dyes or the electrode of an enzymatic electric cell. jst.go.jpnih.gov This process is fundamental to the measurement of the activity of NAD(P)-dependent dehydrogenases. caymanchem.comnih.gov In these assays, the dehydrogenase oxidizes its substrate, producing NAD(P)H. 1-methoxy PMS then accepts electrons from NAD(P)H and transfers them to a tetrazolium salt, reducing it to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. sigmaaldrich.compubcompare.ai

Further research highlighted its utility and efficiency. For instance, the rate of reduction of 1-methoxy PMS in a lactate (B86563) dehydrogenase (LDH) coupled reaction was found to be even faster than that of PMS. nih.gov Subsequent studies confirmed its successful application in the activity staining of LDH isozymes following electrophoresis, where it provided the significant advantage of less background staining compared to PMS. nih.gov The turnover number for 1-methoxy PMS as an electron mediator between NADH and nitrotetrazolium blue was determined to be 10-12 s⁻¹, a value equal to that of PMS, demonstrating its high efficiency. nih.gov

The development of 1-methoxy PMS provided a robust solution to a persistent problem in biochemical analysis, solidifying its role as a superior electron mediator in numerous diagnostic and research methodologies. nih.govnih.gov

The table below offers a direct comparison between the original mediator, PMS, and its improved successor, 1-methoxy PMS.

Feature5-methylphenazinium methyl sulfate (PMS)This compound methyl sulfate (1-methoxy PMS)
Photochemical Stability Very poor; deteriorates rapidly in light.High; stable for extended periods under normal laboratory light.
Solution Stability Unstable; must be prepared fresh and protected from light.Stable; aqueous solutions can be stored for months at room temperature.
Electron Mediation Effective electron carrier between NAD(P)H and tetrazolium salts.Effective and highly efficient electron carrier for the same reactions.
Reaction Rate Serves as a benchmark for electron transfer rates.Rate of reduction can be faster than PMS in certain enzyme systems (e.g., LDH).
Application Note High background staining in some applications (e.g., zymograms).Results in less background staining, providing clearer results.
Data sourced from multiple references. nih.govdojindo.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65162-12-1

Molecular Formula

C14H13N2O+

Molecular Weight

225.27 g/mol

IUPAC Name

1-methoxy-5-methylphenazin-5-ium

InChI

InChI=1S/C14H13N2O/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2/h3-9H,1-2H3/q+1

InChI Key

NIKBRKQHDZFDIQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies

Established Synthetic Methodologies for 1-Methoxy-5-methylphenazin-5-ium

The creation of this compound typically involves the initial synthesis of its precursor, 1-methoxyphenazine (B1209711), followed by a quaternization step. chemimpex.comchemsynthesis.com The synthesis of the phenazine (B1670421) core itself can be achieved through various established cyclization reactions. researchgate.netguidechem.com

The final step in the synthesis of this compound is the N-alkylation of the 1-methoxyphenazine precursor. chemsynthesis.comnih.gov This reaction introduces a methyl group onto one of the nitrogen atoms of the phenazine ring, resulting in a permanently charged cationic species known as a phenazinium salt.

The most common method for this transformation is direct methylation using an alkylating agent. 1-Methoxy-5-methylphenazinium methyl sulfate (B86663), for instance, is formed through this process, where 1-methoxyphenazine is treated with a methylating agent like dimethyl sulfate. cymitquimica.comcreative-enzymes.comsigmaaldrich.com This reaction creates the this compound cation with a methyl sulfate counter-anion. nih.govsigmaaldrich.com The N-alkylation specifically occurs at one of the ring nitrogens, leading to the formation of the stable phenazinium salt. nih.gov This quaternization is a key step, as the resulting positive charge significantly influences the compound's electronic properties and reactivity. nih.gov

The foundational phenazine scaffold of 1-methoxyphenazine is constructed using various cyclization methodologies. researchgate.netguidechem.com These methods typically involve the condensation and subsequent oxidation of substituted benzene (B151609) derivatives. researchgate.net Common strategies include:

The Wohl-Aue Reaction: This method involves the reaction of an aromatic nitro compound with an aniline (B41778) in the presence of an alkali. For the synthesis of a substituted phenazine like 1-methoxyphenazine, appropriately substituted precursors would be required. researchgate.netnih.gov

Condensation of o-phenylenediamines: A widely used method is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, followed by oxidation. To obtain 1-methoxyphenazine, a methoxy-substituted o-phenylenediamine or a methoxy-substituted o-quinone could be used. researchgate.netguidechem.com

Oxidative Cyclization: This approach can involve the self-condensation of a substituted o-aminophenol or the reaction between a catechol and an ortho-diaminobenzene. guidechem.com For example, reacting catechol with ortho-diaminobenzene under pressure and high temperature yields 5,10-dihydrophenazine, which is then oxidized to phenazine. guidechem.com

Modern Catalytic Methods: More recent approaches utilize transition metal catalysis, such as palladium-catalyzed N-arylation or rhodium-catalyzed amination/cyclization cascades, to construct the phenazine core with high efficiency and control over substitution patterns. researchgate.netacs.org An electrochemical oxidative cyclization of anilines and o-phenylenediamines has also been reported as an efficient method for phenazine synthesis. researcher.life

These general methods are adapted for synthesizing specific derivatives like 1-methoxyphenazine by starting with precursors bearing the desired methoxy (B1213986) substituent at the correct position. nih.govguidechem.com

Table 1: Overview of Selected Phenazine Synthesis Methods

Method Reactants Key Features Reference(s)
Wohl-Aue Aromatic Nitro Compound + Aniline Base-catalyzed condensation. researchgate.net, nih.gov
Condensation o-Phenylenediamine + o-Quinone/Dicarbonyl Forms dihydrophenazine intermediate, then oxidized. guidechem.com, researchgate.net
Oxidative Cyclization Substituted Anilines / o-Phenylenediamines Can be achieved chemically or electrochemically. guidechem.com, researcher.life
Pd- or Rh-catalyzed Aryl Halides/Azides + Amines/Imines Modern, efficient methods with good functional group tolerance. researchgate.net, acs.org

Strategies for Derivatization and Functionalization

The chemical properties of the this compound core can be tuned through derivatization and functionalization, either by altering the initial substituents or by modifying the pre-formed phenazinium system. nih.govnih.gov

Substituents have a profound impact on the electronic properties, reactivity, and even the spectroscopic characteristics of the phenazinium core. nih.govlumenlearning.com

Methoxy Group (-OCH₃): As a substituent, the methoxy group exerts a dual electronic effect. It is an electron-donating group through resonance, where its lone pair of electrons can delocalize into the aromatic ring. libretexts.orgpressbooks.pub This effect increases the electron density at the ortho and para positions. Concurrently, due to the high electronegativity of the oxygen atom, it has an electron-withdrawing inductive effect. libretexts.org In aromatic systems, the resonance effect of the methoxy group typically dominates, making the ring more activated towards electrophilic substitution. lumenlearning.com

N-Methyl and Quaternary Nitrogen: The methylation of a ring nitrogen to form the phenazinium salt introduces a permanent positive charge. nih.gov This has a powerful electron-withdrawing effect, deactivating the entire ring system towards electrophilic attack but significantly activating it for nucleophilic substitution. nih.gov The positive charge makes the phenazinium ring highly electron-deficient, facilitating reactions with nucleophiles. For instance, the introduction of an additional positive charge into a substituent at the quaternary nitrogen has been shown to further activate the phenazinium ring for nucleophilic substitution reactions. nih.gov

The combination of the electron-donating methoxy group and the powerfully withdrawing quaternized nitrogen creates a complex electronic environment that dictates the molecule's reactivity and its potential applications. nih.govchemimpex.com

Table 2: General Influence of Substituent Types on Aromatic Rings

Substituent Type Example Group(s) Electronic Effect Effect on Reactivity (Electrophilic Attack) Directing Effect Reference(s)
Activating, Donating -OH, -OR, -NH₂ Resonance Donating > Inductive Withdrawing Activating Ortho, Para lumenlearning.com, libretexts.org
Deactivating, Withdrawing -NO₂, -CN, -C=O Resonance & Inductive Withdrawing Deactivating Meta lumenlearning.com, pressbooks.pub
Deactivating, Donating -F, -Cl, -Br, -I Inductive Withdrawing > Resonance Donating Deactivating Ortho, Para pressbooks.pub
Quaternary Nitrogen -N⁺R₃ Strong Inductive Withdrawing Strongly Deactivating Meta nih.gov, lumenlearning.com

Post-synthetic modification (PSM) involves the chemical alteration of a molecule after its primary scaffold has been assembled. rsc.org For phenazinium core systems, this strategy is particularly useful for introducing new functional groups under mild conditions, which is crucial for applications involving sensitive biological molecules. nih.gov

A key PSM reaction for electron-deficient phenazinium salts is direct nucleophilic substitution of a hydrogen atom (SₙH). nih.gov The positive charge on the phenazinium ring activates it to such an extent that it can react directly with nucleophiles like primary and secondary amines. This allows for the selective introduction of different amino substituents into the heterocycle, typically at positions that are electronically activated by the ring nitrogens. nih.gov Such reactions often proceed through an intermediate that is subsequently oxidized, sometimes by atmospheric oxygen, to restore the aromatic phenazinium system. nih.gov

This approach provides a convenient method for creating polyfunctional phenazinium derivatives, enabling the synthesis of complex structures by building upon the pre-formed core. nih.govnih.gov The ability to perform these modifications post-synthetically offers a flexible route to novel compounds with tailored properties. rsc.orgdocumentsdelivered.com

Advanced Characterization Techniques in Research

Spectroscopic Investigations for Structural Elucidation and Electronic State Analysis

Spectroscopic techniques are fundamental in determining the structural features and probing the electronic transitions of 1-methoxy-5-methylphenazin-5-ium.

Ultraviolet-Visible Spectroscopy and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic absorption properties of this compound. The compound, often supplied as its methyl sulfate (B86663) salt, dissolves in water to produce a clear, red solution. sigmaaldrich.com This rosy pink color is indicative of its absorption characteristics in the visible region of the electromagnetic spectrum. nih.gov The absorption spectrum provides insights into the electron transitions occurring within the phenazinium core.

Solventλmax (nm)Reference
WaterNot Specified nih.gov

Fluorescence Spectroscopy and Emission Properties

Fluorescence spectroscopy is employed to investigate the emission properties of this compound upon excitation with ultraviolet or visible light. While it is classified under stains, dyes, and probes, including fluorescent probes, specific details regarding its fluorescence quantum yield, and excitation/emission maxima are not extensively detailed in the available literature. scbt.com Further research would be necessary to fully characterize its emissive properties and potential as a fluorescent marker.

Infrared and Nuclear Magnetic Resonance Spectroscopy

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural confirmation of this compound. An authentic IR spectrum is a quality control parameter for the compound, ensuring its structural integrity. dojindo.com Proton NMR (¹H NMR) spectroscopy is also utilized, with the resulting spectrum expected to conform to the proposed chemical structure. vwr.com These techniques provide detailed information about the functional groups and the connectivity of atoms within the molecule.

TechniqueResultReference
Infrared (IR) SpectroscopyConforms to authentic spectrum dojindo.com
Proton NMR (¹H NMR) SpectroscopyConforms to structure vwr.com

Electrochemical Characterization for Redox Behavior Analysis

The electrochemical properties of this compound are central to its primary application as an electron mediator.

Cyclic Voltammetry Studies of Electron Transfer Processes

Cyclic voltammetry is a crucial technique for studying the electron transfer processes of this compound. This method provides information on the redox potentials and the kinetics of electron transfer. As a stable electron mediator, it facilitates electron transfer between NAD(P)H and various electron acceptors, such as tetrazolium dyes. nih.gov The turnover number of this compound as an electron mediator between NADH and nitrotetrazolium blue has been determined to be 10-12 s⁻¹, a value comparable to that of the more commonly used but less stable phenazine (B1670421) methosulfate (PMS). nih.gov

Determination and Interpretation of Standard Redox Potentials

The standard redox potential (E⁰') is a key parameter that quantifies the tendency of a molecule to accept or donate electrons. For this compound, the standard redox potential has been determined to be approximately +0.063 V. nih.gov This potential makes it an efficient electron carrier in various biochemical assays, including those for NAD-linked dehydrogenases. nih.gov Its ability to mediate electron transfer is a direct consequence of this favorable redox potential. nih.govdojindo.com

ParameterValueReference
Standard Redox Potential (E⁰')+0.063 V nih.govdojindo.com
Turnover number (vs. NADH and nitrotetrazolium blue)10-12 s⁻¹ nih.gov

Electrode Surface Interactions and Adsorption Phenomena

The electrochemical behavior of this compound, particularly its interactions with electrode surfaces, is fundamental to its role as an effective electron mediator in various applications, including biosensors and enzymatic fuel cells. While detailed, specific studies on the adsorption phenomena and electron transfer kinetics of this compound are not extensively available in publicly accessible literature, general principles of phenazine-based mediators at electrode interfaces can be applied to infer its behavior.

The interaction of this compound with an electrode is a critical step in the mediated electron transfer process. This interaction is generally governed by adsorption of the molecule onto the electrode surface. The nature of this adsorption can be influenced by several factors, including the chemical composition of the electrode (e.g., gold, platinum, or carbon-based materials), the surface morphology of the electrode, and the composition of the electrolyte solution.

In the context of its application in an "enzymic electric cell," this compound facilitates the transfer of electrons between an enzyme's active site and the electrode. nih.gov This process involves the diffusion of the oxidized form of the mediator to the enzyme, where it accepts electrons. The now-reduced mediator diffuses to the electrode surface, where it adsorbs and undergoes oxidation, transferring its electron to the electrode. The efficiency of this process is intrinsically linked to the adsorption characteristics and the kinetics of the electron transfer at the electrode-solution interface.

The electrochemical process at the electrode surface can be categorized as either diffusion-controlled or surface-controlled (adsorption-controlled). In a diffusion-controlled process, the rate of the electrochemical reaction is limited by the mass transport of the electroactive species from the bulk solution to the electrode surface. In a surface-controlled process, the reaction rate is determined by the rate of adsorption, desorption, or the electron transfer reaction of the molecules already present at the electrode surface. For many phenazine derivatives, which are known to adsorb onto electrode materials, the electrochemical behavior is often a combination of both diffusion and adsorption-controlled processes.

The standard redox potential of this compound has been reported to be approximately +0.063 V. nih.gov This potential is a key parameter that dictates the thermodynamic feasibility of the electron transfer to and from the electrode. The kinetics of this electron transfer, however, are influenced by the activation energy barrier for the process, which can be affected by the nature of the electrode surface and the adsorbed mediator layer.

Further research employing advanced electrochemical techniques such as cyclic voltammetry at varying scan rates, electrochemical impedance spectroscopy, and surface-sensitive techniques like surface-enhanced Raman spectroscopy (SERS) and scanning tunneling microscopy (STM) would be necessary to fully elucidate the detailed mechanisms of electrode surface interactions and adsorption phenomena of this compound. Such studies would provide valuable data for the rational design and optimization of electrochemical devices that utilize this stable and efficient electron mediator.

Mechanisms of Electron Transfer and Redox Chemistry

Fundamental Principles of Electron Mediation by 1-Methoxy-5-methylphenazin-5-ium

This compound, also known as 1-methoxy PMS, is a versatile and photochemically stable electron carrier. nih.govresearchgate.net Its function as an electron mediator is rooted in the redox-active nature of its phenazinium core. This core structure allows the compound to reversibly accept and donate electrons, enabling the transfer of electrons between a donor and an acceptor molecule that may not otherwise interact efficiently.

The standard redox potential (E₀') of this compound is approximately +0.063 V (+63 mV). nih.govdojindo.comgenscript.com This potential positions it suitably to accept electrons from reduced nicotinamide (B372718) adenine (B156593) dinucleotides (NAD(P)H) and subsequently transfer them to a variety of terminal electron acceptors. nih.govresearchgate.net The process involves the reduction of the oxidized, rosy-pink colored this compound to its reduced, colorless form upon accepting an electron. This reduced form can then be re-oxidized by donating the electron to an acceptor, thus completing the catalytic cycle. stemcell.comsigmaaldrich.com The compound's ability to act as a stable, non-enzymatic electron carrier makes it a valuable tool in biochemistry and medical technology. researchgate.netsigmaaldrich.com

Interaction with Nicotinamide Adenine Dinucleotides (NAD(P)H) as Electron Donors

A primary function of this compound in biochemical systems is to facilitate the oxidation of NADH and NADPH. medchemexpress.comselleckchem.com In many enzymatic reactions, dehydrogenases produce NAD(P)H. This compound serves as an intermediate electron acceptor, receiving an electron from NAD(P)H. medchemexpress.comselleckchem.com This interaction regenerates NAD(P)⁺, allowing the dehydrogenase-catalyzed reaction to continue, while the mediator itself becomes reduced.

This process is fundamental to its application in assays measuring the activity of NAD(P)-dependent dehydrogenases. nih.govcaymanchem.com The mediator effectively couples the production of NAD(P)H to the reduction of a terminal electron acceptor, which often generates a measurable signal. researchgate.netstemcell.com This electron transfer can occur inside the cell, at the cell membrane, or in solution, depending on the assay system. medchemexpress.comselleckchem.com

Electron Transfer Coupling with Terminal Electron Acceptors

Once reduced by NAD(P)H, this compound can transfer the acquired electron to a suitable terminal electron acceptor. This coupling is the basis for its use in many quantitative assays.

A major application of this compound is in assays that use tetrazolium dyes, such as WST-8, as the terminal electron acceptors. medchemexpress.comselleckchem.com Tetrazolium salts are typically colorless or pale yellow, but upon reduction, they are converted into intensely colored formazan (B1609692) products. nih.govobrnutafaza.hr

The mechanistic pathway is as follows:

NAD(P)H, often generated by dehydrogenase activity within or at the surface of viable cells, reduces the oxidized this compound. researchgate.net

The reduced this compound then donates its electron to the tetrazolium salt. dojindo.com

This reduction cleaves the tetrazole ring, resulting in the formation of a water-soluble formazan dye. obrnutafaza.hrresearchgate.net

1-methoxy-PMS (reduced) + Tetrazolium Salt (e.g., WST-8) → 1-methoxy-PMS (oxidized) + Formazan Product (colored)

The amount of formazan produced, which can be quantified spectrophotometrically by its absorbance (e.g., ~460 nm for WST-8 formazan), is directly proportional to the amount of NAD(P)H present and, consequently, to the number of viable cells or the activity of the enzyme being assayed. researchgate.netstemcell.com For cell-impermeable dyes like WST-1 and WST-8, this reduction is believed to occur at the cell surface, mediated by trans-plasma membrane electron transport. researchgate.net

The electron-mediating properties of this compound allow it to be coupled with a wide range of NAD(P)H-producing enzymatic systems for activity measurement. It has been successfully used in assays for several enzymes of diagnostic and research importance.

Lactate (B86563) Dehydrogenase (LDH): The rate of reduction of this compound can be coupled to the reoxidation of NADH produced by the LDH reaction, providing a measure of LDH activity. nih.govnih.gov

Glucose-6-Phosphate Dehydrogenase (G6PD): It is a key component in enzymatic assays for G6PD deficiency screening, where it links NADPH production to the reduction of the tetrazolium dye WST-8. medchemexpress.comnih.gov

Succinate Dehydrogenase (SDH): In histochemistry, this compound has been shown to increase the reaction rate for visualizing SDH activity. sigmaaldrich.comnih.gov

Other NAD-linked dehydrogenases: It has been employed as an electron mediator in an "enzymic electric cell" method for the general assay of NAD-linked dehydrogenases. nih.govresearchgate.net

Photochemical Stability in Redox Cycling Processes and its Mechanistic Basis

A significant advantage of this compound is its remarkable photochemical stability compared to other phenazine (B1670421) derivatives like Phenazine Methosulfate (PMS). nih.govnih.gov Aqueous solutions of this compound are stable for extended periods (over 3 months) even when stored at room temperature and exposed to ambient light, whereas PMS solutions deteriorate rapidly. dojindo.comgenscript.com

This enhanced stability is attributed to the presence of the methoxy (B1213986) group on the phenazine ring. medchemexpress.com While the precise quantum-chemical mechanism is complex, the electron-donating nature of the methoxy group is thought to stabilize the phenazinium cation, making it less susceptible to photochemical degradation. This stability is crucial for the reliability and reproducibility of assays, as it minimizes background signal generation and ensures the mediator's concentration remains constant throughout the experiment. nih.gov This property makes it particularly useful for routine diagnostic methods and high-throughput screening applications. medchemexpress.comnih.gov

Comparative Mechanistic Analyses with Analogous Phenazinium Electron Mediators (e.g., Phenazine Methosulfate)

When compared to its well-known analog, Phenazine Methosulfate (PMS), this compound presents a similar core mechanism but with key differences in physicochemical properties that translate to practical advantages.

Both compounds act as electron mediators between NAD(P)H and terminal acceptors like tetrazolium dyes. nih.govresearchgate.net However, they differ in their redox potentials and stability.

PropertyThis compoundPhenazine Methosulfate (PMS)
Standard Redox Potential (E₀') ~ +0.063 V nih.gov~ +0.080 V
Photochemical Stability High; stable in solution for months under light dojindo.comnih.govLow; unstable and light-sensitive dojindo.comgenscript.com
Turnover Number 10-12 s⁻¹ (with NADH and NTB), equal to or faster than PMS in some systems nih.govnih.gov10-12 s⁻¹ (with NADH and NTB) nih.gov
Assay Background Low background staining in histochemistry nih.govCan produce higher background due to instability

The turnover number, which represents the number of molecules of substrate converted per molecule of mediator per second, is a measure of catalytic efficiency. Studies have shown that the turnover number of this compound as an electron mediator between NADH and nitrotetrazolium blue (NTB) is 10-12 s⁻¹, a value comparable to that of PMS. nih.gov In some systems, such as the lactate dehydrogenase reaction, the rate of reduction with this compound was even faster than that with PMS. nih.gov

The primary advantage of this compound over PMS is its superior photochemical stability. nih.govnih.gov This stability makes it a more reliable and robust reagent for quantitative enzyme assays and activity staining, as it successfully substitutes for the unstable PMS while providing the benefit of less background interference. nih.gov

Structure Activity Relationship Sar and Theoretical Investigations

Elucidation of Structural Determinants for Electron Transfer Efficacy and Stability

The efficacy and stability of phenazinium compounds as electron mediators are intricately linked to their molecular structure. In the case of 1-Methoxy-5-methylphenazin-5-ium, the presence and position of substituents on the phenazine (B1670421) core are critical determinants of its properties.

One of the most significant structural features of this compound is the methoxy (B1213986) group at the 1-position. This substitution is a key factor in the compound's enhanced photochemical stability compared to its parent compound, 5-methylphenazin-5-ium (B10769313) methyl sulfate (B86663) (PMS). nih.govnih.gov While PMS is a widely used electron carrier, its rapid deterioration under light has limited its application. nih.gov The introduction of the methoxy group in this compound mitigates this instability, allowing for its use in laboratory settings without the need for light protection. nih.govnih.gov

The electron-donating nature of the methoxy group also influences the redox potential of the molecule. The standard redox potential (E₀') of this compound is approximately +0.063 V. nih.gov This potential is crucial for its ability to efficiently mediate electron transfer between NADH and various electron acceptors, such as tetrazolium dyes. nih.govnih.gov In fact, the rate of reduction of this compound in the lactate (B86563) dehydrogenase reaction is even faster than that of PMS. nih.gov

Furthermore, the methylation at the N-5 position to form the quaternary phenazinium salt is essential for its function as an electron acceptor in enzymatic assays. researchgate.net This positive charge facilitates the interaction with and acceptance of electrons from reduced cofactors like NADH. nih.gov

Comparative studies with other derivatives, such as 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES), further highlight the role of the alkyl group at the N-5 position. While both this compound and mPES are effective and stable electron mediators, subtle differences in their performance in biosensors can be attributed to the different alkyl substituents. aps.org

Table 1: Comparison of Properties of Phenazinium-based Electron Mediators

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenazinium Derivatives

While specific QSAR models exclusively for this compound are not readily found in the literature, broader studies on phenazine derivatives provide a framework for understanding the relationship between their structure and electron transfer properties. QSAR studies aim to create mathematical models that correlate a compound's chemical structure with its biological or chemical activity, such as its redox potential. researchgate.net

Recent approaches have moved towards combining density functional theory (DFT) calculations with machine learning to predict the redox potentials of a wide range of phenazine derivatives. nih.gov In one such study, a dataset of 189 phenazine derivatives with 20 different electron-donating and electron-withdrawing functional groups was used to train machine learning models. nih.gov The descriptors used in these models are derived from the molecular structure and can include constitutional, topological, geometrical, and quantum-chemical parameters.

The goal of these models is to predict the redox potential, a key parameter for an electron mediator's efficacy. nih.gov The predictive power of such models is often evaluated by statistical metrics like the coefficient of determination (R²). For phenazine derivatives, machine learning models have demonstrated high accuracy in predicting redox potentials. nih.gov

The general findings from these studies indicate that the nature and position of substituents significantly impact the redox potential. Electron-withdrawing groups tend to increase the redox potential, making the compound a stronger oxidizing agent, while electron-donating groups, like the methoxy group in this compound, generally lower the redox potential. nih.gov A study combining experimental data with multivariate linear regression modeling for phenazine-mediated extracellular electron transfer in Escherichia coli developed a predictive model for mediated current densities, which included this compound in its dataset. nih.govresearchgate.net

Although a specific QSAR equation for this compound is not provided, the principles of QSAR suggest that its specific redox potential and electron-mediating capacity are a quantifiable outcome of its unique combination of a methoxy group and a quaternized nitrogen in the phenazine ring system.

Computational Chemistry Approaches to Electron Transfer Dynamics and Electronic Structure

Computational chemistry, particularly density functional theory (DFT), offers powerful tools to investigate the electronic structure and electron transfer dynamics of phenazinium compounds at a molecular level. nih.govnih.gov These methods can calculate various properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding redox behavior.

For phenazine derivatives, DFT calculations have been employed to compute their redox potentials in different solvent environments. nih.gov The theoretical calculations generally show good agreement with experimental values, validating the use of these computational approaches. The electronic structure of the phenazine core, a π-conjugated system, is central to its ability to accept and delocalize an electron. The quaternization of one of the nitrogen atoms, as in this compound, creates a cationic center, which enhances its electron-accepting capability.

Furthermore, computational studies can elucidate the mechanism of action. For instance, in phenazine-mediated extracellular electron transfer, DFT calculations have suggested that the electron transfer may occur within the lipophilic environment of the cell membrane. nih.gov Time-dependent DFT (TD-DFT) can also be used to study the excited states of these molecules, which is relevant for understanding their photochemical properties and the stability of compounds like this compound under illumination. nih.gov

Table 2: Key Parameters from Computational Studies of Phenazine Derivatives

Molecular Modeling and Simulation of Compound Interactions in Redox Systems

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are instrumental in visualizing and understanding the interactions of phenazinium compounds like this compound with their biological partners in redox systems. These methods can predict the binding modes and affinities of these mediators with enzymes, providing a structural basis for their activity.

In the context of its use with NAD-linked dehydrogenases, molecular docking could be employed to model the interaction of this compound with the enzyme's active site or a nearby region. nih.govnih.gov The goal would be to understand how the mediator positions itself to effectively accept an electron from the NADH produced by the enzyme. Key interactions could include π-stacking between the phenazine ring and aromatic residues of the enzyme, as well as electrostatic interactions involving the cationic nitrogen.

Molecular dynamics simulations can then be used to study the stability of the enzyme-mediator complex over time and to observe the dynamic nature of their interaction. nih.gov This can reveal important conformational changes in both the enzyme and the mediator that may facilitate the electron transfer process.

For instance, in studies of phenazine-mediated extracellular electron transfer, understanding how the mediator interacts with and transverses the bacterial cell membrane is crucial. Molecular modeling can help to elucidate the preferred orientation and interactions of the phenazinium compound within the lipid bilayer. nih.gov

While specific molecular docking or MD simulation studies focused solely on this compound with a particular dehydrogenase are not extensively detailed in the available literature, the principles of these techniques are widely applied to similar systems. The insights gained from modeling other enzyme-ligand and membrane-ligand interactions can be extrapolated to understand how this compound functions as an efficient and stable electron shuttle in various biological redox systems.

Emerging Research Frontiers and Future Perspectives

Innovations in Synthetic Strategies for Tailored Phenazinium Derivatives

The development of phenazinium derivatives with specific, tailored properties is a significant and active area of research. Traditional synthetic methods are often supplemented by modern strategies that offer greater control over the final molecular structure, leading to compounds with optimized characteristics.

Key innovative approaches include:

Regioselective Synthesis : Advanced protocols now allow for the synthesis of phenazines with specific substituents at designed positions on the aromatic core. glpbio.com Methods based on Buchwald-Hartwig amination followed by catalytic reduction and oxidative cyclization enable the creation of nonsymmetrically substituted phenazines. glpbio.com This level of control is crucial for fine-tuning the electronic and steric properties of the molecule.

Post-Functionalization : A powerful strategy involves the modification of a pre-existing phenazinium scaffold. nih.gov For instance, the introduction of electron-withdrawing groups onto an amino-phenazinium core can dramatically alter the electron density of the molecule. nih.gov This one-step acylation or nucleophilic aromatic substitution can induce significant shifts in the compound's photophysical properties, such as moving absorption and emission wavelengths into the far-red or near-infrared regions. nih.gov

Nucleophilic Substitution : Researchers have developed methods for direct nucleophilic substitution on the phenazine (B1670421) ring. nih.gov By activating the ring, for example through acylation of an amino group, it becomes possible to selectively introduce different substituents at various positions, allowing for the synthesis of multifunctional phenazinium salts under mild conditions. nih.gov

These evolving synthetic strategies are moving the field beyond generalized phenazinium salts to a new generation of derivatives designed for specific functions, whether it be for enhanced biocompatibility, specific redox potentials, or unique optical properties.

Advanced Design of Electron Transfer Modulators for Enhanced Performance

1-Methoxy-5-methylphenazin-5-ium methyl sulfate (B86663) (1-methoxy PMS) is itself a product of advanced design, created to overcome the photochemical instability of its parent compound, 5-methylphenazinium methyl sulfate (PMS). nih.govscbt.com The introduction of the methoxy (B1213986) group at the 1-position significantly enhances the molecule's stability in the presence of light without compromising its ability to mediate electron transfer. glpbio.comnih.gov This allows for its use in long-term experiments and in environments where light cannot be excluded. lumiprobe.com

Current research focuses on several key areas to further enhance performance:

Improving Stability : While 1-methoxy PMS is photochemically stable, its stability can be pH-dependent. mdpi.com To address this, new derivatives have been developed, such as 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES). This compound demonstrates greater stability over a wider pH range, which can extend the shelf-life and reliability of enzyme sensors that incorporate it. mdpi.comresearchgate.net

Tuning Redox Potential : The redox potential of an electron shuttle is a critical parameter that determines its suitability for a specific biological system. Phenazines offer a wide range of redox potentials that can be tuned by altering the functional groups on the phenazine core. nih.govrsc.org Understanding these structure-function relationships allows for the rational design of mediators tailored to interact with specific points in a biological electron transport chain, such as in photosynthetic organisms or microbial fuel cells. nih.govresearchgate.netresearchgate.net

Optimizing Mediator-System Interaction : Effective electron transfer depends on the complex interaction between the mediator, the biological components, and the electrode surface. Research is exploring how factors like mediator concentration can be optimized to enhance desired electron transfer while minimizing side reactions, such as the unwanted reduction of oxygen. nih.govrsc.org Furthermore, studies on how phenazines interact with elements of bacterial respiratory pathways aim to better understand and modulate these interactions for improved extracellular electron transfer. nih.gov

Table 1: Comparison of Phenazinium-based Electron Mediators

Compound Name Key Design Feature Advantage Reference
5-Methylphenazinium methyl sulfate (PMS) Parent phenazinium compound Effective electron carrier nih.gov
This compound methyl sulfate (1-methoxy PMS) Methoxy group at 1-position Enhanced photochemical stability glpbio.comnih.govscbt.com
1-Methoxy-5-ethyl phenazinium ethyl sulfate (mPES) Ethyl groups on ring nitrogen and sulfate Increased stability over a wide pH range mdpi.comresearchgate.net
Pyocyanin Naturally produced phenazine Low-midpoint potential for energetic gains nih.govrsc.org

Integration into Novel Bioengineering and Analytical Technologies

The unique properties of this compound have led to its integration into a variety of bioengineering and analytical platforms. Its primary role is to act as a stable and efficient intermediary, shuttling electrons between biological redox reactions and a detection system.

Biochemical Assays: A major application is in assays for NAD(P)H-dependent dehydrogenases. nih.gov 1-methoxy PMS facilitates the transfer of electrons from NAD(P)H to a tetrazolium salt (like WST-8), which is reduced to a colored formazan (B1609692) product. glpbio.comlumiprobe.com The intensity of the color is proportional to the amount of NAD(P)H present, allowing for the quantification of enzyme activity or the monitoring of cellular metabolic activity and proliferation. lumiprobe.comdojindo.com Its stability makes it particularly suitable for these assays, including those for enzymes of diagnostic importance like lactate (B86563) dehydrogenase. nih.gov

Electrochemical Biosensors: Phenazinium derivatives are increasingly used in the development of second-generation electrochemical biosensors. mdpi.com In these devices, the mediator transfers electrons from the reduced cofactor of an enzyme to an electrode, generating a measurable current. This approach avoids interference from other redox-active substances in a sample (e.g., uric acid in blood) by allowing for a low operating potential. mdpi.comresearchgate.net 1-methoxy PMS and its more stable analogue, mPES, have been successfully incorporated into disposable sensor strips for analytes such as lactate, glucose, and hemoglobin A1c (HbA1c). mdpi.comresearchgate.net

Bioelectrochemical Systems: In the field of bioengineering, phenazines are being explored for their ability to "wire" microorganisms to electrodes. nih.govrsc.org This is particularly relevant for microbial fuel cells (MFCs), where mediators like pyocyanin can enhance the rate of electron transfer from bacteria to the anode, thereby increasing power output. nih.govnih.gov Similar principles are being applied to photosynthetic bioelectrochemical systems, where phenazines can shuttle electrons from the photosynthetic apparatus of cyanobacteria to an electrode, offering a pathway for generating bioelectricity. nih.govresearchgate.net

Table 2: Applications of this compound in Technology

Technology Principle of Operation Example Reference
Biochemical Assays Mediates electron transfer from NAD(P)H to a tetrazolium dye, producing a colored formazan. Cell proliferation assays; measuring lactate dehydrogenase activity. glpbio.comlumiprobe.comnih.gov
Electrochemical Biosensors Shuttles electrons from a specific enzyme (e.g., lactate oxidase) to an electrode, generating a current. Disposable sensor strips for lactate or glucose monitoring. mdpi.comresearchgate.net
Bioelectrochemical Systems Facilitates extracellular electron transfer from microorganisms to an electrode. Enhancing power output in microbial fuel cells. nih.govnih.gov

Interdisciplinary Research Directions in Electron Transfer Chemistry and Biochemical Sensing

The future development of this compound and its derivatives lies at the intersection of multiple scientific disciplines. Progress in this area is driven by a synergistic combination of organic chemistry, electrochemistry, microbiology, and molecular biology.

Future interdisciplinary research directions include:

Synthetic Biology and Mediator Production : While many effective phenazine mediators are produced synthetically, there is growing interest in engineering microorganisms to produce them endogenously. nih.govrsc.org This approach could lead to more stable and self-sustaining bioelectrochemical systems, but it requires a deep understanding of the biosynthetic pathways and genetic engineering of the host organisms.

Mediator-Biomolecule Interaction Studies : A fundamental understanding of how phenazinium salts interact with specific biological components is crucial for designing next-generation sensors and devices. This involves studying the electron transfer dynamics between mediators and specific enzymes, respiratory chain components, or even nucleic acids. nih.govrsc.org Such studies combine electrochemical methods with advanced spectroscopy and computational modeling.

Advanced Materials Integration : The performance of phenazine-based sensors and fuel cells is highly dependent on the electrode materials used. Interdisciplinary research is focused on integrating phenazinium mediators with novel nanomaterials, such as carbon nanotubes or graphene, to enhance electron transfer kinetics and improve the sensitivity and stability of the devices.

Clinical and Environmental Diagnostics : A major driving force is the application of this research to real-world problems. This involves adapting phenazine-based sensing platforms for the rapid and sensitive detection of clinical biomarkers for disease diagnosis or for monitoring environmental pollutants. This requires collaboration between chemists developing the sensor and clinicians or environmental scientists who define the analytical needs.

By fostering collaboration across these fields, researchers can unlock the full potential of phenazinium compounds, leading to the development of more efficient energy conversion systems, highly sensitive diagnostic tools, and a deeper fundamental understanding of biological electron transfer processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-5-methylphenazin-5-ium methyl sulfate, and how is purity ensured?

  • Methodological Answer : The compound is typically synthesized via alkylation or sulfonation reactions on phenazine derivatives. For example, methoxy and methyl groups are introduced via nucleophilic substitution under controlled pH and temperature. Purification involves recrystallization from methanol/water mixtures and verification using HPLC (≥98% purity criteria) . Structural confirmation is achieved through NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : To confirm π→π* transitions in the phenazine core (e.g., absorbance peaks at 260–300 nm) .
  • HPLC-PDA : For assessing purity and detecting trace impurities (e.g., using C18 columns with acetonitrile/water mobile phases) .
  • X-ray Crystallography : Resolves crystal packing and cationic phenazinium structure, though challenges arise due to hygroscopicity .

Q. How is this compound utilized in redox chemistry studies?

  • Methodological Answer : The compound acts as an electron mediator in enzymatic assays (e.g., lactate dehydrogenase). Researchers monitor redox activity via cyclic voltammetry (CV) in buffered solutions (pH 7.4), observing reversible reduction peaks at −0.2 to −0.4 V vs. Ag/AgCl .

Advanced Research Questions

Q. How can researchers resolve contradictions in redox potential measurements across different solvents?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects. To address this:

  • Use a reference redox couple (e.g., ferrocene/ferrocenium) for internal calibration.
  • Conduct controlled experiments in aprotic solvents (e.g., DMF) to minimize proton interference .
  • Validate findings with DFT calculations to correlate experimental and theoretical redox potentials .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced stability?

  • Methodological Answer :

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 7-position to reduce susceptibility to hydrolysis .
  • Encapsulation : Use cyclodextrins or liposomes to shield the cationic core from aqueous degradation .
  • Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMSO for high-temperature reactions) to improve yield (>80%) .

Q. How do impurities in this compound affect biological assay reproducibility?

  • Methodological Answer : Trace methyl sulfate counterions or residual solvents (e.g., methanol) can inhibit enzyme activity. Mitigation steps include:

  • Dialysis or Size-Exclusion Chromatography : Remove low-molecular-weight contaminants.
  • Control Experiments : Compare assay results with commercially available reference standards (e.g., ECHA-registered batches) .

Q. What computational methods predict the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and charge distribution.
  • Molecular Dynamics (MD) Simulations : Assess solvation effects on redox behavior in biological membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.